(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
Brand Name: Vulcanchem
CAS No.: 17073-95-9
VCID: VC21027536
InChI: InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7-,8-/m1/s1
SMILES: CC1(OC2C3COC(O3)C(C2O1)O)C
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol

(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol

CAS No.: 17073-95-9

Cat. No.: VC21027536

Molecular Formula: C9H14O5

Molecular Weight: 202.2 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol - 17073-95-9

Specification

CAS No. 17073-95-9
Molecular Formula C9H14O5
Molecular Weight 202.2 g/mol
IUPAC Name (1R,2S,6R,7S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
Standard InChI InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7-,8-/m1/s1
Standard InChI Key IQSQTOWMVAKJTC-DWOUCZDBSA-N
Isomeric SMILES CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@H]([C@H]2O1)O)C
SMILES CC1(OC2C3COC(O3)C(C2O1)O)C
Canonical SMILES CC1(OC2C3COC(O3)C(C2O1)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator